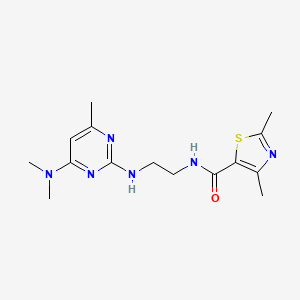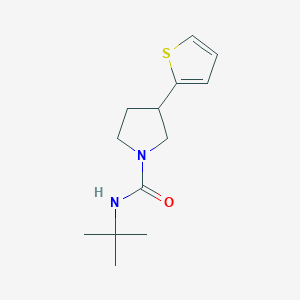
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a thiophene ring attached to the pyrrolidine moiety, which is further substituted with a tert-butyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with tert-butylamine and pyrrolidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in optimizing the reaction conditions and improving the yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to changes in their activity. The tert-butyl group can also influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-butyl)-3-(pyridin-2-yl)pyrrolidine-1-carboxamide
- N-(tert-butyl)-3-(furan-2-yl)pyrrolidine-1-carboxamide
- N-(tert-butyl)-3-(benzofuran-2-yl)pyrrolidine-1-carboxamide
Uniqueness
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-tert-butyl-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-7-6-10(9-15)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKCSFITFISCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2606535.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2606537.png)
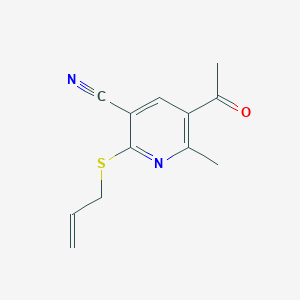
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2606539.png)
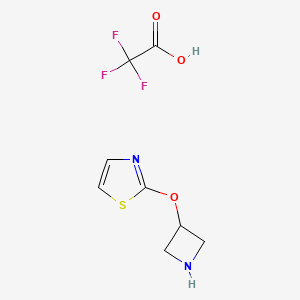
![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
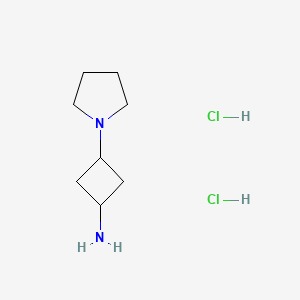

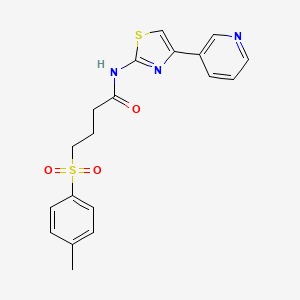
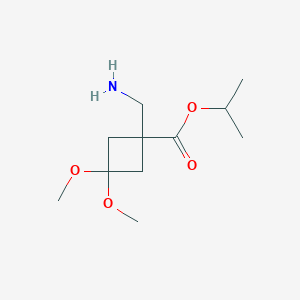
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
![3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2606549.png)

